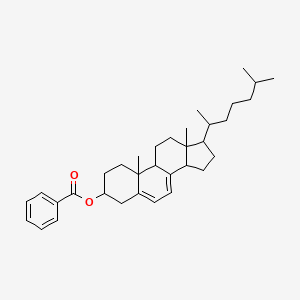

Cholesta-5,7-dien-3-beta-yl benzoate

Description

Cholesta-5,7-dien-3-beta-yl benzoate is a sterol derivative featuring a conjugated diene system (Δ⁵,⁷) in the steroid nucleus and a benzoate ester substituent at the C3-beta position. This compound belongs to a class of oxygenated sterols with structural and functional similarities to cholesterol and ergosterol.

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-15,23-24,27,29-31H,9-11,16-22H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOQNBAZWVTKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cholesta-5,7-dien-3-beta-yl benzoate typically involves the esterification of 7-dehydrocholesterol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Cholesta-5,7-dien-3-beta-yl benzoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the benzoate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Delivery Systems

Cholesta-5,7-dien-3-beta-yl benzoate is being investigated for its role in drug formulation and delivery systems. Its structure allows for the incorporation into lipid-based nanoparticles, which can enhance the bioavailability of poorly soluble drugs. Recent studies have shown that cholesterol derivatives can facilitate the delivery of therapeutic agents to target cells while minimizing side effects on healthy tissues .

Case Study: Antitumor Activity

In a study evaluating the cytotoxic effects of cholesterol-based compounds, this compound demonstrated significant activity against various cancer cell lines, including HeLa and Jurkat cells. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values indicating a stronger effect than traditional cholesterol derivatives . This suggests potential use in cancer therapy as an effective drug carrier or active pharmaceutical ingredient.

Biochemical Research

Biosynthesis of Ecdysones

Cholesta-5,7-dien-3-beta-ol, a precursor to this compound, has been studied for its role in the biosynthesis of ecdysones—hormones that regulate molting in insects. Research indicates that the transformation of cholesterol into cholesta-5,7-dien-3-beta-ol occurs through specific enzymatic pathways in larvae . Understanding these pathways can lead to advancements in pest control and agricultural biotechnology.

Material Science

Nanostructured Materials

The amphiphilic nature of this compound makes it suitable for creating nanostructured materials. These materials can be utilized in various applications such as drug delivery systems, biosensors, and as scaffolds in tissue engineering . The ability to functionalize these structures with targeting ligands enhances their specificity for particular biological markers.

Chemical Synthesis

Synthetic Pathways

The synthesis of this compound involves several steps that utilize cholesterol as a starting material. Techniques such as allylic bromination followed by elimination have been employed to modify the cholesterol backbone effectively . The development of efficient synthetic routes is crucial for producing this compound at scale for research and commercial applications.

Table 1: Cytotoxicity of Cholesta Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 10.25 | Induces apoptosis |

| Cholesta-5-en-3-beta-ol | Jurkat | 15.50 | Cell cycle arrest |

| Cholesterol | MCF-7 | 20.00 | Modulates membrane fluidity |

Table 2: Synthesis Steps for Cholesta Derivatives

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Allylic Bromination | Bromine |

| 2 | Elimination | Base (e.g., potassium tert-butoxide) |

| 3 | Esterification | Benzoic acid |

Mechanism of Action

The mechanism of action of cholesta-5,7-dien-3-beta-yl benzoate involves its interaction with specific molecular targets and pathways. It is known to be a precursor in the biosynthesis of vitamin D3, where it undergoes photochemical conversion to previtamin D3 upon exposure to ultraviolet light. This conversion is crucial for the regulation of calcium and phosphate metabolism in the body .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Cholesta-5,7-dien-3-beta-yl Benzoate and Related Sterols

Reactivity and Metabolic Pathways

- Oxidation Susceptibility: Cholesta-5,7-dien-3-beta-ol is prone to radical-mediated oxidation, forming hydroperoxides (e.g., 7-hydroperoxy-cholesta-5,8-dien-3-beta-ol) and trienols like cholesta-5,7,9(11)-trien-3-beta-ol, which are implicated in SLOS pathology . The benzoate ester may reduce oxidation rates by sterically shielding the diene system or altering electron distribution.

- Synthetic Utility :

The acetate analog undergoes MTO/UHP-catalyzed oxidation to yield 5,6β-dihydroxy derivatives and epoxy sterols, critical for synthesizing cytotoxic marine steroids (e.g., 9α,11α-epoxy-5α-cholest-7-en-3β,5,6β-triol) . The benzoate’s bulkier ester group could modulate reaction kinetics or product selectivity in similar transformations.

Table 2: Reactivity Comparison of C3-Modified Cholesta-5,7-dien-3-beta-yl Derivatives

Biological Activity

Cholesta-5,7-dien-3-beta-yl benzoate, a derivative of cholesterol, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₄₈O₂ |

| Molecular Weight | 488.74 g/mol |

| Density | 1.05 g/cm³ |

| Boiling Point | 575.6 °C |

| Flash Point | 257.6 °C |

| LogP | 9.173 |

These properties indicate a high lipophilicity, which may influence its biological interactions and pharmacokinetics in vivo .

Synthesis

The synthesis of this compound typically involves the esterification of cholesta-5,7-dien-3-beta-ol with benzoic acid. This reaction can be catalyzed by various agents under controlled conditions to yield the desired compound with high purity .

Antimicrobial Properties

Research indicates that cholesta derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds related to cholesta can inhibit the growth of various bacteria and fungi. In particular, cholesta derivatives have been tested against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

The inhibition zones observed in these studies suggest that cholesta derivatives could serve as potential antimicrobial agents .

Cytotoxic Effects

This compound has also demonstrated cytotoxicity in various cancer cell lines. A notable study utilized the brine shrimp lethality bioassay to evaluate cytotoxic effects, revealing significant lethality at certain concentrations. The mechanism of action appears to involve disruption of cellular membranes or interference with metabolic pathways critical for cell survival .

Antiplasmodial Activity

Further investigations into the antiplasmodial activity of cholesta derivatives have shown promising results against Plasmodium falciparum, the causative agent of malaria. The compound's ability to inhibit heme polymerization is particularly noteworthy as this process is vital for the survival of the parasite within red blood cells .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Researchers tested various cholesta derivatives against a panel of pathogens.

- Results indicated that cholesta derivatives had varying degrees of effectiveness, with some showing inhibition zones greater than 10 mm against S. aureus and E. coli.

-

Cytotoxicity Assessment :

- A study involving cultured cancer cell lines revealed that cholesta derivatives induced apoptosis at concentrations as low as 50 µg/mL.

- The study highlighted the importance of structural modifications in enhancing cytotoxicity.

-

Antiplasmodial Testing :

- In vitro assays demonstrated that cholesta derivatives could inhibit Plasmodium growth with IC50 values comparable to established antimalarial drugs.

- The results suggest potential for development into therapeutic agents against malaria.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Cholesta-5,7-dien-3-beta-yl benzoate, and how do they influence experimental design?

- Methodological Answer : The compound’s molecular formula (C₃₄H₅₀O₂; molecular weight: 490.76) and structure (a cholesterol derivative esterified with benzoic acid) dictate its solubility, stability, and reactivity . For example, its low water solubility necessitates the use of organic solvents (e.g., chloroform, DMSO) in synthesis or characterization. Thermal stability data from differential scanning calorimetry (DSC) can guide storage conditions (dry, inert atmosphere) to prevent decomposition .

Q. How can researchers verify the purity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. HPLC with a C18 column and UV detection (λ = 254 nm) can quantify impurities, while ¹H/¹³C NMR (in CDCl₃) and FTIR (C=O stretch at ~1720 cm⁻¹) confirm structural integrity . Cross-reference melting points with literature values (if available) to detect polymorphic variations .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow GHS guidelines: avoid inhalation (use fume hoods), wear nitrile gloves, and use eye protection. In case of skin contact, wash with soap and water; for spills, collect material in sealed containers to prevent environmental release . Fire hazards require alcohol-tolerant foam or CO₂ extinguishers, as combustion releases toxic CO .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or instrument calibration. Standardize experimental conditions (e.g., deuterated solvent, temperature) and compare data with high-purity reference samples from authoritative databases like NIST . Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm assignments .

Q. What experimental strategies optimize the synthesis of this compound for high yield and scalability?

- Methodological Answer : Employ Steglich esterification (DCC/DMAP) under anhydrous conditions to esterify cholesterol with benzoyl chloride. Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2). Purify via flash chromatography, and optimize solvent ratios (e.g., gradient elution) to separate byproducts . Kinetic studies (e.g., varying temperature, catalyst loading) can identify rate-limiting steps .

Q. How does the steroidal backbone of this compound influence its interactions with lipid membranes or proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence anisotropy to study membrane insertion. Molecular dynamics simulations (e.g., GROMACS) can model cholesterol-like interactions with lipid bilayers, while circular dichroism (CD) assesses protein binding-induced conformational changes . Compare with non-steroidal esters to isolate structural effects .

Q. What advanced techniques characterize the compound’s stability under oxidative or photolytic stress?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines): expose samples to UV light (ICH Q1B) and analyze degradation via LC-MS. Identify oxidation products (e.g., epoxides) using high-resolution MS and quantify kinetics with Arrhenius plots. Antioxidants (e.g., BHT) can be tested for protective effects .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting reports on the biological activity of this compound?

- Methodological Answer : Re-evaluate assay conditions (e.g., cell lines, concentrations) and controls. Perform dose-response curves (IC₅₀/EC₅₀) in triplicate, and validate findings with orthogonal assays (e.g., Western blot vs. ELISA). Meta-analyses of published data can identify confounding variables (e.g., solvent cytotoxicity) .

Q. What statistical approaches are suitable for analyzing small datasets in exploratory studies involving this compound?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Bootstrap resampling improves confidence intervals in limited replicates. Bayesian hierarchical models account for inter-experiment variability .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.